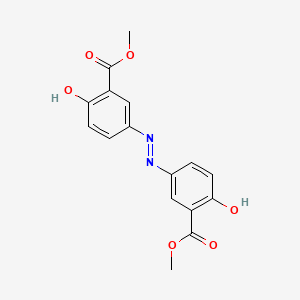
Olsalazine Dimethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olsalazine Dimethyl Ester is a derivative of olsalazine, a compound primarily used in the treatment of ulcerative colitis. Olsalazine itself is a prodrug of mesalazine (5-aminosalicylic acid), which is known for its anti-inflammatory properties. The esterification of olsalazine to form this compound modifies its chemical properties, potentially affecting its pharmacokinetics and pharmacodynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Olsalazine Dimethyl Ester typically involves the esterification of olsalazine. This process can be achieved by reacting olsalazine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Olsalazine Dimethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to revert to olsalazine.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo bond to amine groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products
Hydrolysis: Olsalazine and methanol.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives of olsalazine.
Applications De Recherche Scientifique
Olsalazine Dimethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential anti-inflammatory properties and effects on cellular pathways.
Medicine: Explored as a potential prodrug for delivering mesalazine in a controlled manner.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
The mechanism of action of Olsalazine Dimethyl Ester is primarily related to its conversion to mesalazine. Mesalazine exerts its effects by inhibiting cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This action helps alleviate inflammation in conditions like ulcerative colitis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active form of olsalazine.
Sulfasalazine: Another prodrug of mesalazine, used in the treatment of inflammatory bowel disease.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness
Olsalazine Dimethyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to other mesalazine prodrugs. This esterification can potentially improve its stability and absorption profile, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H14N2O6 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3 |
Clé InChI |
UZCNQYSIBOPVEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
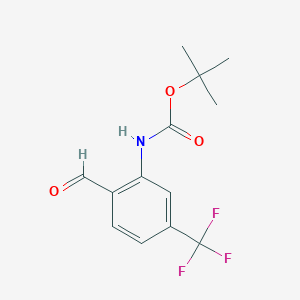


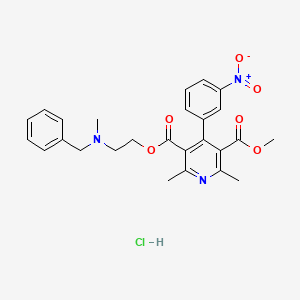
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)

![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
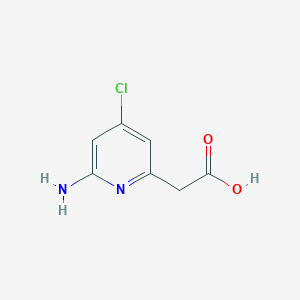
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
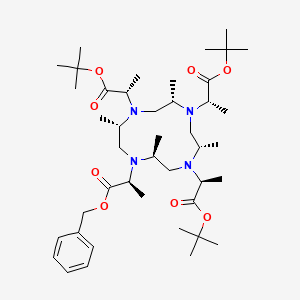
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
